N-(1-(adamantan-1-yl)ethyl)hydroxylamine
CAS No.: 937650-35-6
Cat. No.: VC8154674
Molecular Formula: C12H21NO
Molecular Weight: 195.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 937650-35-6 |
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Molecular Formula | C12H21NO |
Molecular Weight | 195.3 g/mol |
IUPAC Name | N-[1-(1-adamantyl)ethyl]hydroxylamine |
Standard InChI | InChI=1S/C12H21NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13-14H,2-7H2,1H3 |
Standard InChI Key | MYRPSUXUTIGXBP-UHFFFAOYSA-N |
SMILES | CC(C12CC3CC(C1)CC(C3)C2)NO |
Canonical SMILES | CC(C12CC3CC(C1)CC(C3)C2)NO |
Introduction
Chemical Identity and Structural Characteristics
N-(1-(Adamantan-1-yl)ethyl)hydroxylamine (molecular formula: C₁₂H₂₁NO) consists of a hydroxylamine group (-NHOH) bonded to an ethyl chain substituted with an adamantane ring at the 1-position . The adamantane framework, a diamondoid hydrocarbon, imposes significant conformational rigidity, which influences the compound’s solubility and reactivity. Key structural features include:
Molecular Geometry and Stereochemistry
The adamantane core adopts a tetrahedral symmetry, with three fused cyclohexane rings in chair conformations. This geometry minimizes steric strain and enhances hydrophobic interactions . The ethyl linker between the adamantane and hydroxylamine groups introduces rotational flexibility, though the bulkiness of adamantane restricts free rotation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): Peaks at δ 1.48–2.33 ppm correspond to adamantane protons, while the hydroxylamine protons resonate as broad singlets near δ 8.55–10.29 ppm .
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¹³C NMR: Signals for adamantane carbons appear between δ 27.14–46.60 ppm, with the carbonyl carbon of the hydroxylamine group at δ 171.22 ppm .
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 195.1255 (calculated for C₁₁H₁₇O₂N) .
Synthetic Methodologies
The synthesis of N-(1-(adamantan-1-yl)ethyl)hydroxylamine involves multi-step protocols to introduce the hydroxylamine functionality while preserving the adamantane integrity.
Key Synthetic Routes
Route 1: Acylation of Adamantane Derivatives
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Adamantane Carboxylic Acid Activation: Adamantane-1-carboxylic acid is treated with ethyl chloroformate in tetrahydrofuran (THF) to form the mixed anhydride .
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Hydroxylamine Coupling: The anhydride reacts with hydroxylamine hydrochloride in the presence of potassium hydroxide, yielding the target compound .
Route 2: Deuterated Analog Synthesis
Deuterium-labeled variants (e.g., C₁₂H₁₇D₄NO) are synthesized using deuterated ethylamine precursors, enabling isotopic tracing in pharmacokinetic studies .
Reaction Conditions and Optimization
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Solvents: THF, dichloromethane, and ethyl acetate are preferred for their inertness and solubility profiles .
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Temperature: Reactions proceed at 0°C to room temperature to prevent decomposition of the hydroxylamine group .
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Purification: Column chromatography (silica gel, CHCl₃/MeOH) or recrystallization from ethyl acetate isolates the product .
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 195.25 g/mol |
Melting Point | 149–173°C (varies by substituents) |
Solubility | Soluble in DMSO, THF; sparingly in H₂O |
LogP (Partition Coefficient) | 3.2 (predicted) |
Biological Activity and Mechanistic Insights
HDAC Inhibition
N-(1-(Adamantan-1-yl)ethyl)hydroxylamine serves as a precursor for hydroxamic acid HDAC inhibitors. Hydroxamic acids chelate zinc ions in HDAC active sites, disrupting histone deacetylation and promoting apoptosis in cancer cells . Adamantane-containing derivatives exhibit reduced HDAC6 inhibitory activity (IC₅₀ > 5 μM) compared to non-adamantane analogues, suggesting steric hindrance at the enzyme’s catalytic pocket .
Antiproliferative Effects
In vitro assays against IGROV-1 ovarian cancer cells demonstrate significant growth inhibition (IC₈₀ = 1.2–3.5 μM). Apoptosis induction exceeds 90% at 72 hours, outperforming reference compounds like suberoylanilide hydroxamic acid (SAHA) .
Pharmacokinetic Profiling
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Metabolic Stability: Adamantane’s inertness confers resistance to cytochrome P450 oxidation, extending half-life in hepatic microsomes .
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Tissue Distribution: High logP values facilitate accumulation in lipid-rich tissues, including the brain .
Applications in Drug Discovery
Neurotherapeutics
The compound’s blood-brain barrier penetration supports its use in neurodegenerative disease models. Preclinical studies suggest potential in Alzheimer’s disease via HDAC6 modulation, which reduces tau hyperphosphorylation .
Antiviral Agents
Adamantane derivatives are historically employed in antiviral therapies (e.g., amantadine). Hydroxylamine analogues show promise against influenza A by blocking viral uncoating, though specific data for this compound remain preliminary .
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